molecular formula C27H26N4O4S3 B11040077 8-methoxy-3'-(4-methoxyphenyl)-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

8-methoxy-3'-(4-methoxyphenyl)-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11040077
M. Wt: 566.7 g/mol
InChI Key: QBMVFXNLUOUNBN-UHFFFAOYSA-N
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Description

8-METHOXY-3’-(4-METHOXYPHENYL)-4,4-DIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)THIO]METHYL}-4H,4’H-SPIRO[PYRROLO[3,2,1-IJ]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-3’-(4-METHOXYPHENYL)-4,4-DIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)THIO]METHYL}-4H,4’H-SPIRO[PYRROLO[3,2,1-IJ]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and spiro formation reactions. Common reagents used in these steps include strong acids, bases, and various catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiadiazole groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups within the spiro structure, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of novel organic compounds.

Biology

Medicine

In medicine, research is focused on the compound’s potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 8-METHOXY-3’-(4-METHOXYPHENYL)-4,4-DIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)THIO]METHYL}-4H,4’H-SPIRO[PYRROLO[3,2,1-IJ]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-METHOXY-3’-(4-METHOXYPHENYL)-4,4-DIMETHYL-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)THIO]METHYL}-4H,4’H-SPIRO[PYRROLO[3,2,1-IJ]QUINOLINE-1,2’-[1,3]THIAZOLIDINE]-2,4’-DIONE lies in its spiro structure, which imparts distinct chemical and physical properties. This structure differentiates it from other similar compounds, making it a valuable subject for research and application in various fields.

Properties

Molecular Formula

C27H26N4O4S3

Molecular Weight

566.7 g/mol

IUPAC Name

6'-methoxy-3-(4-methoxyphenyl)-11',11'-dimethyl-9'-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]spiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione

InChI

InChI=1S/C27H26N4O4S3/c1-15-28-29-25(38-15)36-13-16-12-26(2,3)31-23-20(16)10-19(35-5)11-21(23)27(24(31)33)30(22(32)14-37-27)17-6-8-18(34-4)9-7-17/h6-12H,13-14H2,1-5H3

InChI Key

QBMVFXNLUOUNBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(N3C4=C2C=C(C=C4C5(C3=O)N(C(=O)CS5)C6=CC=C(C=C6)OC)OC)(C)C

Origin of Product

United States

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